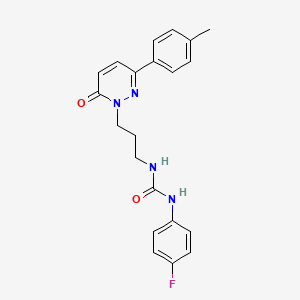1-(4-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
CAS No.: 1021254-02-3
Cat. No.: VC8434103
Molecular Formula: C21H21FN4O2
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021254-02-3 |
|---|---|
| Molecular Formula | C21H21FN4O2 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea |
| Standard InChI | InChI=1S/C21H21FN4O2/c1-15-3-5-16(6-4-15)19-11-12-20(27)26(25-19)14-2-13-23-21(28)24-18-9-7-17(22)8-10-18/h3-12H,2,13-14H2,1H3,(H2,23,24,28) |
| Standard InChI Key | ZDBAZVWVYJOWTB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F |
Introduction
1. Structural Overview
The compound 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea consists of:
-
A 4-fluorophenyl group, which is a fluorine-substituted aromatic ring.
-
A urea moiety (-NH-CO-NH-) that serves as the central structural backbone.
-
A pyridazinone group, specifically a 6-oxo-pyridazinone, known for its biological activity.
-
A p-tolyl group, an aromatic ring with a methyl substituent, contributing to hydrophobic interactions in biological systems.
This combination of functional groups suggests potential pharmacological properties, including enzyme inhibition and receptor binding.
2. Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. While detailed synthetic routes for this specific compound are not readily available, similar urea derivatives are synthesized using:
-
Starting Materials: Aromatic amines (e.g., 4-fluoroaniline) and isocyanates or carbamates.
-
Key Reactions:
-
Formation of the urea bond via reaction between an amine and an isocyanate.
-
Introduction of the pyridazinone moiety through cyclization reactions involving hydrazines and diketones.
-
Functionalization with alkyl or aryl groups to enhance biological activity.
-
For example, pyridazinone derivatives are often synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds or diketones under controlled conditions.
3. Biological Significance
Potential Applications
Urea derivatives like this compound are widely studied for their biological activities:
-
Anticancer Properties: Urea-based compounds have shown inhibition of kinases such as BRAF and VEGFR, critical in cancer progression .
-
Anti-inflammatory Activity: Pyridazinone-containing molecules often exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .
-
Antimicrobial Activity: The p-tolyl group enhances interactions with bacterial membranes or enzymes, contributing to antimicrobial effects .
Mechanism of Action
The activity of such compounds often involves:
-
Hydrogen bonding through the urea group with active site residues in target proteins.
-
Hydrophobic interactions facilitated by the aromatic groups (fluorophenyl and p-tolyl).
-
Chelation or interaction with metal ions in enzyme active sites via the pyridazinone oxygen.
4. Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume